(2-CHLOROPHENYL)METHYL 4-{2-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
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Overview
Description
(2-CHLOROPHENYL)METHYL 4-{2-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is a complex organic compound characterized by the presence of chlorophenyl groups and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)METHYL 4-{2-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate then undergoes a cycloaddition reaction with benzoic acid derivatives to form the tetrazole ring . The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-CHLOROPHENYL)METHYL 4-{2-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
(2-CHLOROPHENYL)METHYL 4-{2-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-CHLOROPHENYL)METHYL 4-{2-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The tetrazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to biological targets .
Properties
IUPAC Name |
(2-chlorophenyl)methyl 4-[2-[(2-chlorophenyl)methyl]tetrazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c23-19-7-3-1-5-17(19)13-28-26-21(25-27-28)15-9-11-16(12-10-15)22(29)30-14-18-6-2-4-8-20(18)24/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBBYPJVIBSJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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